molecular formula C8H14 B098941 4-Methyl-1,3-heptadiene CAS No. 17603-57-5

4-Methyl-1,3-heptadiene

Cat. No. B098941
CAS RN: 17603-57-5
M. Wt: 110.2 g/mol
InChI Key: AHWGKLXMXHPYBI-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1,3-heptadiene, also known as Sorbic Acid, is a chemical compound widely used in the food industry as a preservative. It is a colorless liquid with a characteristic odor and is soluble in water and ethanol. Sorbic acid is an unsaturated fatty acid and is naturally found in some fruits, such as berries and cherries.

Scientific Research Applications

Polymer Synthesis and Modification

4-Methyl-1,3-heptadiene is used in the development and stereoengineering of various polymers. For instance, Crawford and Sita (2013) employed a strategy involving the control over dynamic methyl group exchange in coordination polymerization to manipulate the physical properties of poly(1,3-methylenecyclohexane) and its block copolymers (Crawford & Sita, 2013). Additionally, Wang et al. (2016) investigated the copolymerization of propylene with Si-containing α,ω-diolefins, including 4-methyl-1,3-heptadiene variants, to enhance rheological behavior and melt strength in polypropylenes (Wang et al., 2016).

Catalytic and Synthetic Chemistry

In catalytic and synthetic chemistry, 4-methyl-1,3-heptadiene derivatives play a crucial role. Boccia et al. (2013) polymerized 1,3-heptadiene with various catalytic systems to obtain novel stereoregular polymers, never reported before, with distinct isotactic and syndiotactic structures (Boccia et al., 2013). Sun et al. (2021) synthesized novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, using rhodium-catalyzed asymmetric arylative bis-cyclization of a 1,6-enyne (Sun et al., 2021).

Chemical Physics and Material Science

Research in chemical physics and material science also involves 4-methyl-1,3-heptadiene. For instance, Pawlus et al. (2013) studied the effects of high pressures on the Debye process of 4-methyl-3-heptanol, a related compound, to understand the formation of hydrogen-bonded supramolecular structures (Pawlus et al., 2013).

properties

CAS RN

17603-57-5

Product Name

4-Methyl-1,3-heptadiene

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

IUPAC Name

(3E)-4-methylhepta-1,3-diene

InChI

InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4,6H,1,5,7H2,2-3H3/b8-6+

InChI Key

AHWGKLXMXHPYBI-SOFGYWHQSA-N

Isomeric SMILES

CCC/C(=C/C=C)/C

SMILES

CCCC(=CC=C)C

Canonical SMILES

CCCC(=CC=C)C

Other CAS RN

40095-05-4

synonyms

4-Methyl-1,3-heptadiene (c,t)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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